14-Azido-tetradecanoic acid
Overview
Description
14-Azido-myristic acid, also known as 14-azidotetradecanoic acid, is used as a hydrophobic bioconjugation linker . It can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It is a click chemistry reagent containing an azide group .
Molecular Structure Analysis
The molecular structure of 14-Azido-myristic acid is represented by the formula C14H27N3O2 . It is a 14-carbon chain fatty acid .Chemical Reactions Analysis
14-Azido-myristic acid can be used to identify and characterize post-translationally myristylated proteins using a simple and robust two-step labeling and detection technique . It can be further modified at the azido-position using Staudinger ligation or Click-chemistry .Scientific Research Applications
Methane Suppression in Ruminants
Myristic acid has been evaluated as a feed additive to suppress methane (CH4) emissions in ruminants. The addition of non-esterified myristic acid to sheep diets significantly decreased total tract CH4 release, with the magnitude of suppression depending on the diet's forage-to-concentrate ratio and calcium content. This effect illustrates myristic acid's potential as a methane mitigation strategy in ruminant nutrition, considering interactions with other diet ingredients for effective CH4 reduction (Machmüller et al., 2003).
Protein Labeling and Myristoylation Studies
Myristic acid analogs, particularly those modified for bio-orthogonal 'click' chemistry applications, enable selective and site-specific enzymatic labeling of proteins. This approach facilitates the study of protein myristoylation—a post-translational modification that affects protein membrane localization and function. The use of azide-tagged myristic acid analogs has allowed for in vivo N-terminal tagging of proteins, providing valuable tools for research in protein modification and interaction studies (Heal et al., 2011).
Analysis of S-Acylation in Proteins
The synthesis of azide and alkyne fatty acid analogs, including myristic acid azide, has advanced the study of protein S-acylation. These analogs serve as chemical reporters for analyzing S-acylation, replacing traditional radioactive labeling methods. This advancement has greatly facilitated the understanding of this essential cellular process, highlighting the role of myristic acid analogs in studying protein modifications (Greaves & Tomkinson, 2019).
Investigating Lipid Droplet Formation and Cellular Responses
Research on myristic acid's impact on HepG2 cells has unveiled its role in inducing proteomic and secretomic changes related to steatosis, cytoskeleton remodeling, endoplasmic reticulum stress, and protein turnover. This study underscores myristic acid's influence on lipid metabolism and cellular stress responses, providing insights into its effects on liver cells and potential implications for cardiovascular diseases (Speziali et al., 2018).
Myristic Acid's Role in Cellular Regulations
Myristic acid's capacity for N-terminal myristoylation of proteins is a critical regulatory mechanism for various cellular pathways. This fatty acid's modulation of cellular concentrations and myristoylation activity offers potential as a regulatory tool for metabolic pathways, highlighting its significance beyond its nutritional aspects and its potential in cellular regulation and signaling (Beauchamp et al., 2009).
Mechanism of Action
Target of Action
14-Azido-tetradecanoic acid, also known as 14-Azido-myristic acid, is a derivative of myristic acid, a common saturated fatty acid It’s known that myristic acid and its derivatives can interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It’s known that fatty acids like myristic acid can influence cell signaling, membrane fluidity, and enzyme function . As an azide derivative, this compound might also participate in click chemistry reactions, a powerful tool for bioconjugation, and the study of biological systems .
Biochemical Pathways
Myristic acid, the parent compound, is involved in fatty acid biosynthesis and metabolic pathways
Pharmacokinetics
Fatty acids like myristic acid are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The azide group in this compound could potentially influence these properties, but more research is needed to determine the exact pharmacokinetic profile of this compound.
Result of Action
Studies have shown that tetradecanoic acids can influence the virulence of certain bacteria, such as pseudomonas aeruginosa, by affecting the production of virulence factors and the secretion of certain enzymes . It’s possible that this compound might have similar effects, but more research is needed to confirm this.
Future Directions
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 14-Azido-tetradecanoic acid interacts with enzymes such as N-Myristoyltransferase, which facilitates the attachment of myristic acid to proteins. This interaction is crucial for the post-translational modification of proteins, affecting their localization and function within the cell .
Cellular Effects
This compound influences various cellular processes. It can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, it has been shown to impact cell signaling pathways by modifying proteins involved in these pathways. For example, the incorporation of this compound into signaling proteins can alter their activity and interactions with other cellular components .
Furthermore, this compound can affect gene expression by modifying transcription factors and other regulatory proteins. This modification can lead to changes in the expression levels of specific genes, influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into proteins and cellular membranes. The azido group allows it to form covalent bonds with other molecules through click chemistry reactions. This property is utilized in the labeling and tracking of proteins, enabling researchers to study protein localization and interactions within the cell .
Additionally, this compound can inhibit or activate enzymes by modifying their structure and function. For example, its interaction with N-Myristoyltransferase can affect the enzyme’s activity, leading to changes in protein myristoylation and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions .
Long-term studies have shown that this compound can have lasting effects on cellular function. For example, prolonged exposure to the compound can lead to changes in cell signaling pathways and gene expression, affecting cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to label and track proteins without causing significant toxicity. At higher doses, this compound can have toxic effects, including disruption of cellular membranes and inhibition of essential enzymes .
Studies in animal models have shown that the compound can affect various physiological processes, including metabolism and immune function. For example, high doses of this compound can lead to changes in lipid metabolism and immune cell function, resulting in adverse effects on overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be incorporated into fatty acid biosynthesis and degradation pathways, affecting the levels of various metabolites. The compound interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, influencing the synthesis and breakdown of fatty acids .
Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. This can lead to changes in the levels of metabolites such as acetyl-CoA and malonyl-CoA, impacting cellular energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be incorporated into cellular membranes, affecting its localization and accumulation within specific cellular compartments .
Transporters such as fatty acid-binding proteins facilitate the movement of this compound within cells, ensuring its proper distribution and function. Additionally, the compound can interact with membrane proteins, influencing its localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria, through interactions with targeting signals on proteins .
Post-translational modifications, such as myristoylation, can also affect the localization and function of this compound. These modifications can direct the compound to specific organelles, influencing its activity and interactions with other biomolecules within the cell .
Properties
IUPAC Name |
14-azidotetradecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14(18)19/h1-13H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKKINJEPJYWSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176108-61-5 | |
Record name | 14-azido-tetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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